

Anwendungs- und Protokollhinweise: Derivatisierung von 1-(4-Chlorphenyl)-1-phenylacetone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1-phenylacetone

Cat. No.: B1587858

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 1-(4-Chlorphenyl)-1-phenylacetone ist ein vielseitiges Keton und ein wichtiger Baustein in der organischen Synthese. Seine chemische Struktur, die eine reaktive Carbonylgruppe und zwei aromatische Ringe umfasst, ermöglicht eine Vielzahl von chemischen Umwandlungen. Diese Derivatisierungen sind entscheidend für die Synthese komplexer Moleküle, insbesondere für die Entwicklung neuer pharmazeutischer Wirkstoffe. Diese Anwendungs- und Protokollhinweise beschreiben drei grundlegende Derivatisierungsstrategien: reduktive Aminierung zur Synthese von Aminen, α -Halogenierung zur Einführung eines reaktiven Zentrums und Reduktion zur Erzeugung des entsprechenden Alkohols.

Reduktive Aminierung zur Synthese von 1-(4-Chlorphenyl)-1-phenylpropan-2-amin

Die reduktive Aminierung ist eine der wichtigsten Methoden zur Herstellung von Aminen aus Ketonen.^[1] Sie verläuft in der Regel über die Bildung eines intermediären Imins, das anschließend zum Zielamin reduziert wird.

Methode A: Leuckart-Wallach-Reaktion

Die Leuckart-Wallach-Reaktion ist eine klassische Methode zur reduktiven Aminierung, bei der Ameisensäure oder deren Derivate (wie Ammoniumformiat) sowohl als Stickstoffquelle als auch als Reduktionsmittel dienen.^[2]

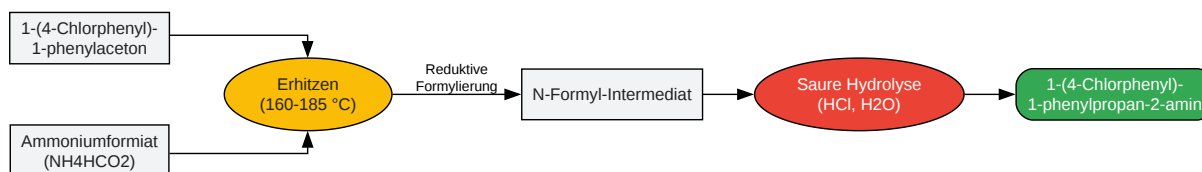
Experimentelles Protokoll:

- In einem geeigneten Reaktionsgefäß wird 1-(4-Chlorphenyl)-1-phenylaceton (1 Äquiv.) mit einem Überschuss an Ammoniumformiat (2–3 Äquiv.) gemischt.
- Das Reaktionsgemisch wird unter Rühren langsam auf 160–185 °C erhitzt und für 4–6 Stunden bei dieser Temperatur gehalten.^[2]
- Nach dem Abkühlen wird dem Gemisch eine wässrige Salzsäurelösung (z. B. 20 % HCl) zugesetzt, um das intermediäre Formamid zu hydrolysieren.
- Die Lösung wird weitere 1–2 Stunden unter Rückfluss erhitzt.
- Nach dem Abkühlen wird die Lösung mit einer Base (z. B. NaOH) neutralisiert, um das Amin freizusetzen.
- Das Produkt wird mit einem organischen Lösungsmittel (z. B. Diethylether oder Dichlormethan) extrahiert, die organische Phase getrocknet und das Lösungsmittel abdestilliert, um das Rohprodukt zu erhalten.
- Eine weitere Aufreinigung kann durch Destillation oder Säulenchromatographie erfolgen.

Quantitative Daten (repräsentativ): Die folgenden Daten basieren auf typischen Leuckart-Wallach-Reaktionen für aromatische Ketone.

Parameter	Wert	Referenz
Molares Verhältnis (Keton:Ammoniumformiat)	1 : 2.5	^[2]
Reaktionstemperatur	165 °C	^[2]
Reaktionszeit	5 Stunden	-
Erwartete Ausbeute	60–75 %	-

Workflow der Leuckart-Wallach-Reaktion:



[Click to download full resolution via product page](#)

Abbildung 1: Workflow der Leuckart-Wallach-Reaktion zur Synthese des primären Amins.

Methode B: Katalytische hydrierende Aminierung

Diese Methode verwendet einen Metallkatalysator (z. B. Raney-Nickel, Platin auf Kohle) in Gegenwart von Ammoniak und Wasserstoffgas, um das Keton direkt in das Amin umzuwandeln. Dieses Verfahren liefert oft höhere Ausbeuten und ist unter milderen Bedingungen durchführbar.

Experimentelles Protokoll:

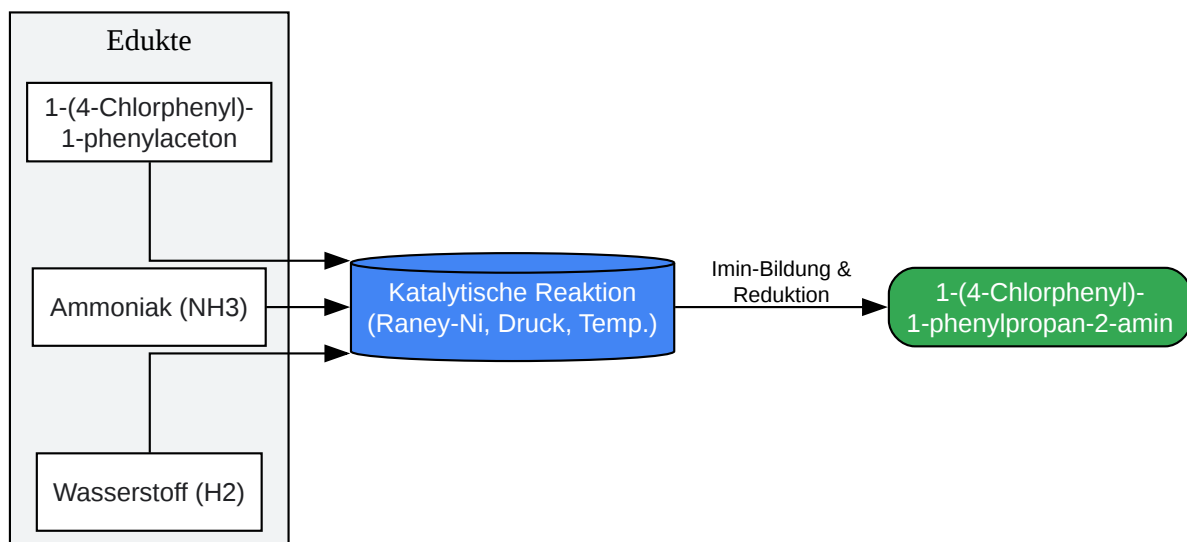
- 1-(4-Chlorphenyl)-1-phenylacetone (1 Äquiv.) wird in einem geeigneten Lösungsmittel (z. B. Ethanol oder Methanol), das mit Ammoniak gesättigt ist, gelöst.
- Ein Hydrierkatalysator (z. B. Raney-Nickel, 5–10 Gew.-%) wird vorsichtig zu der Lösung gegeben.
- Die Reaktion wird in einem Autoklaven unter Wasserstoffdruck (z. B. 50–100 bar) bei einer Temperatur von 60–100 °C durchgeführt.
- Die Reaktion wird bis zur vollständigen Wasserstoffaufnahme verfolgt (typischerweise 6–12 Stunden).
- Nach Abschluss wird der Katalysator durch Filtration entfernt.
- Das Lösungsmittel wird unter reduziertem Druck entfernt, um das Rohprodukt zu erhalten.

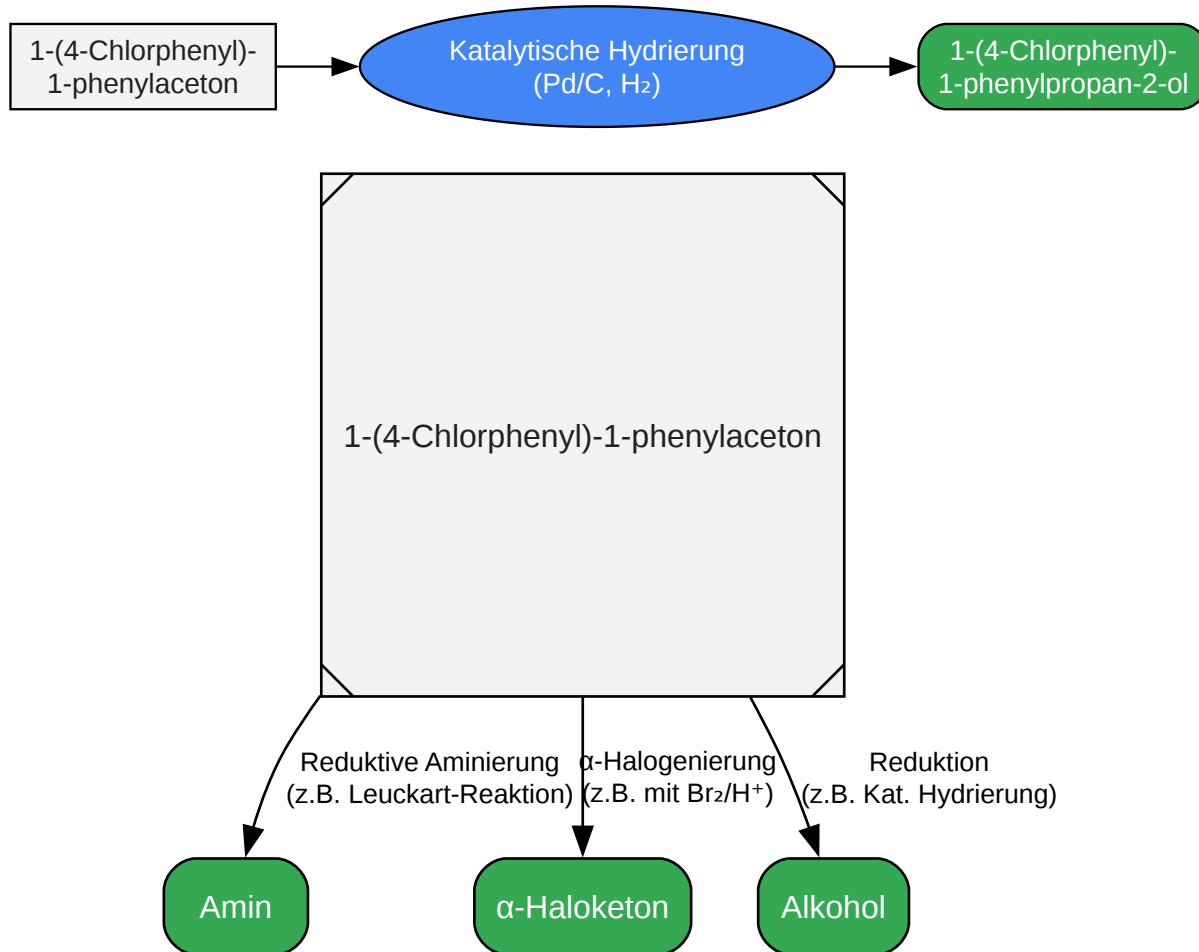
- Eine weitere Aufreinigung erfolgt durch Destillation oder Kristallisation des Hydrochloridsalzes.

Quantitative Daten (repräsentativ):

Parameter	Wert	Referenz
Katalysator	Raney-Nickel	[3]
Lösungsmittel	Ethanolisches Ammoniak	-
H ₂ -Druck	80 bar	[3]
Temperatur	80 °C	[3]
Erwartete Ausbeute	> 85 %	-

Workflow der katalytischen hydrierenden Aminierung:





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reduktive Aminierung – Wikipedia [de.wikipedia.org]
- 2. Leuckart-Wallach-Reaktion – Wikipedia [de.wikipedia.org]
- 3. EP1201642A1 - Verfahren zur Herstellung von Aminen durch reduktive Aminierung - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Anwendungs- und Protokollhinweise: Derivatisierung von 1-(4-Chlorphenyl)-1-phenylaceton]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587858#derivatization-of-1-4-chlorophenyl-1-phenylacetone-for-further-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com